molecular formula C14H16N2O2 B2638818 N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide CAS No. 922053-92-7

N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide

Cat. No. B2638818
CAS RN: 922053-92-7
M. Wt: 244.294
InChI Key: UBEOSMBBHQTDNC-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-cyclopropanecarboxamide, also known as CTAP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. CTAP is a cyclopropane-containing opioid receptor antagonist that has shown promising results in preclinical studies.

Mechanism of Action

Target of Action

The primary target of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s ability to resist drought and other abiotic stresses .

Mode of Action

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide acts as a potent activator of multiple members of the family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .

Biochemical Pathways

The activation of ABA receptors by N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide leads to a cascade of biochemical reactions. This results in the activation of a gene network that is highly similar to that induced by ABA . The affected pathways and their downstream effects are primarily related to the plant’s response to drought and other abiotic stresses .

Result of Action

The molecular and cellular effects of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide’s action are significant. Treatments with this compound inhibit seed germination, prevent leaf water loss, and promote drought resistance in plants . These effects are a direct result of the activation of the ABA receptors and the subsequent biochemical reactions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide. For instance, conditions of drought, cold, and soil salinity can affect how the compound interacts with its targets and the overall effectiveness of its action . .

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16-12-6-5-11(15-14(18)9-2-3-9)8-10(12)4-7-13(16)17/h5-6,8-9H,2-4,7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEOSMBBHQTDNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclopropanecarboxamide

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